3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (CAS 1229456-15-8) is a purpose-designed pyrazole-5-carboxamide scaffold for JAK kinase inhibitor programs. Its 3-amino/5-N,N-dimethylcarboxamide pattern delivers balanced lipophilicity (XLogP3: -0.3), moderate TPSA (64.2 Ų), and only 1 HBD—properties aligned with CNS penetration guidelines. With ΔXLogP3 +0.6 and ~48 Ų TPSA reduction vs. the unsubstituted 3-amino-1-methyl analog, it directly improves cellular permeability during lead optimization. Cited in patented pan-JAK inhibitor series (CA-2849169-A1), it is the optimal building block for CNS-targeted kinase therapeutics.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 1229456-15-8
Cat. No. B2855833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide
CAS1229456-15-8
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCN1C(=CC(=N1)N)C(=O)N(C)C
InChIInChI=1S/C7H12N4O/c1-10(2)7(12)5-4-6(8)9-11(5)3/h4H,1-3H3,(H2,8,9)
InChIKeyLFJXQHGJAOKBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (CAS 1229456-15-8): A Versatile Pyrazole Carboxamide Building Block for Kinase-Targeted Synthesis


3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (CAS 1229456-15-8) is a densely functionalized pyrazole-5-carboxamide derivative characterized by a 3-amino group and an N,N-dimethylcarboxamide moiety at the 5-position . With a molecular formula of C7H12N4O and a molecular weight of 168.20 g/mol , this compound serves as a key intermediate and building block in the synthesis of kinase inhibitors, particularly those targeting the Janus kinase (JAK) family [1]. Its unique substitution pattern provides a scaffold for further chemical diversification, enabling the development of novel therapeutic candidates for autoimmune disorders and oncology [1].

Why 3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide Cannot Be Replaced by Common Pyrazole Carboxamide Analogs


The specific substitution pattern of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide—featuring a 3-amino group and a 5-N,N-dimethylcarboxamide—imparts distinct physicochemical and electronic properties that directly influence its reactivity and biological activity . Generic substitution with other pyrazole-5-carboxamides, such as those lacking the N,N-dimethyl group or possessing alternative amine substituents, leads to significant alterations in hydrogen-bonding capacity, lipophilicity (XLogP3), and topological polar surface area (TPSA) . These variations can critically affect the compound's utility as a building block, its binding affinity to kinase targets, and its downstream synthetic efficiency, rendering simple analog replacement inadequate for achieving desired molecular properties .

Quantitative Differentiation of 3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide: Comparative Evidence for Informed Procurement


Enhanced Lipophilicity vs. Unsubstituted Carboxamide Analog

The N,N-dimethyl substitution on the carboxamide group of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (Target) significantly increases lipophilicity compared to the corresponding unsubstituted primary carboxamide analog, 3-amino-1-methyl-1H-pyrazole-5-carboxamide (Comparator). This is reflected in the calculated XLogP3 values of -0.3 for the Target compound versus a predicted value of approximately -0.90 for the Comparator .

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Reduced Hydrogen-Bond Donor Capacity vs. Primary Carboxamide

The tertiary N,N-dimethylcarboxamide group of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide (Target) eliminates one hydrogen-bond donor (HBD) compared to the primary carboxamide group present in analogs like 3-amino-1-methyl-1H-pyrazole-5-carboxamide (Comparator). Specifically, the Target compound possesses 1 HBD (from the 3-amino group), whereas the Comparator has 2 HBDs (one from the primary amide and one from the amino group) .

Medicinal Chemistry Hydrogen Bonding Drug Design

Patent-Backed Scaffold for Pan-JAK Inhibitor Development

3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is structurally incorporated as a key intermediate in patented pyrazole carboxamide compounds (Formula I) that demonstrate pan-JAK inhibitory activity [1]. The patent (CA-2849169-A1) discloses that compounds derived from this scaffold are useful for treating JAK-mediated diseases such as rheumatoid arthritis, asthma, and COPD [1]. While direct IC50 data for the exact building block is not available, its presence in the patent exemplifies its utility in generating bioactive molecules with therapeutic potential, distinguishing it from non-patented analogs.

Kinase Inhibition JAK/STAT Pathway Autoimmune Disease

Moderate Topological Polar Surface Area for Balanced Permeability

The topological polar surface area (TPSA) of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is calculated to be 64.2 Ų . This value falls within a range that is often associated with favorable oral absorption and blood-brain barrier permeability (commonly cited as <140 Ų for oral drugs and <90 Ų for CNS drugs). In comparison, the unsubstituted analog 3-amino-1-methyl-1H-pyrazole-5-carboxamide has a higher predicted TPSA of approximately 112 Ų [1], reflecting the polar nature of the primary carboxamide.

Drug Design ADME Properties Oral Bioavailability

Optimal Application Scenarios for 3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide Based on Differentiated Properties


Synthesis of Pan-JAK Inhibitors for Autoimmune Disease Research

As evidenced by its inclusion in patented JAK inhibitor series (e.g., CA-2849169-A1), 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is optimally deployed as a core building block for the synthesis of novel pan-JAK inhibitors . Its balanced lipophilicity (XLogP3 = -0.3) and moderate TPSA (64.2 Ų) facilitate the development of compounds with favorable ADME profiles, making it particularly suitable for oral therapeutic candidates targeting rheumatoid arthritis and other inflammatory conditions [1].

Design of CNS-Penetrant Kinase Modulators

The reduced hydrogen-bond donor count (1 HBD) and lower TPSA (64.2 Ų) of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide align with key physicochemical criteria for blood-brain barrier penetration . Researchers aiming to target kinases implicated in neurological disorders or brain cancers should prioritize this building block over more polar pyrazole-5-carboxamide analogs, as it offers a more favorable starting point for CNS drug design .

Scaffold Diversification for Kinase Inhibitor Libraries

The unique substitution pattern of 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide provides a versatile handle for further chemical modifications, such as acylation or alkylation of the 3-amino group or derivatization of the N,N-dimethylcarboxamide . This compound is ideal for the rapid generation of diverse pyrazole-5-carboxamide libraries aimed at exploring structure-activity relationships (SAR) around the JAK kinase family and other therapeutically relevant kinases [1].

Replacement of Less Lipophilic Pyrazole Carboxamides in Lead Optimization

During lead optimization, when increased lipophilicity and reduced polarity are desired to improve cellular permeability, 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide serves as a direct replacement for its unsubstituted analog, 3-amino-1-methyl-1H-pyrazole-5-carboxamide . The ΔXLogP3 of +0.6 units and the significant reduction in TPSA (~48 Ų) can be leveraged to fine-tune the physicochemical profile of a lead series without altering the core pyrazole scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.